2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS2/c17-10-6-5-9(16(18,19)20)7-12(10)21-14(23)8-24-15-22-11-3-1-2-4-13(11)25-15/h1-7H,8H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTCHRQNTZQBHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 569.855 Da. The compound features a benzothiazole moiety linked to a chloro-trifluoromethyl phenyl group via a sulfanyl acetamide linkage.
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with DNA and proteins, leading to cytotoxic effects in cancer cells. Studies have shown that these compounds predominantly bind within the minor groove of DNA, affecting replication and transcription processes . Additionally, the presence of halogen substituents enhances the lipophilicity and biological activity of these compounds.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related benzothiazole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects on various human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models. The IC50 values for these compounds were notably lower in 2D assays compared to 3D assays, indicating a more pronounced effect in simpler culture conditions .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound C | NCI-H358 | - | - |
Note: Data adapted from various studies on related compounds .
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli has shown that certain derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Case Studies
- Antitumor Efficacy : A study involving newly synthesized benzothiazole derivatives found that several compounds significantly inhibited the proliferation of lung cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Testing : Another research effort conducted broth microdilution tests on various bacterial strains, revealing that some derivatives displayed promising antibacterial activity comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Key structural analogs are compared based on substitutions at the benzothiazole ring, acetamide linker, and aryl group.
Table 1: Structural Comparison of Selected Compounds
*Calculated based on molecular formula C₁₆H₁₀ClF₃N₂OS₂.
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
Lipophilicity and solubility are critical for drug-likeness.
Table 4: Calculated Properties*
*Calculated using ChemDraw and Molinspiration.
Key Observations :
- The target compound’s high logP (~3.5) suggests significant membrane permeability but poor aqueous solubility.
- Piperazine-containing analogs (e.g., ) show improved solubility due to polar tertiary amines.
Preparation Methods
Intermediate Synthesis: 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
The first step involves the preparation of the chloroacetamide intermediate through the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-chloroacetyl chloride. This step follows a nucleophilic acyl substitution mechanism, where the amine group attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride.
General Procedure
Under a nitrogen atmosphere, 2-chloro-5-(trifluoromethyl)aniline (10 mmol) and triethylamine (TEA, 15 mmol) are dissolved in anhydrous dichloromethane (30 mL). 2-Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is washed with water (3 × 50 mL), dried over sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide as a white crystalline solid.
Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.5 equiv) |
| Temperature | 0°C → 25°C |
| Time | 4–6 hours |
| Yield | 82–87% |
Thiol Substitution: Formation of the Benzothiazol-2-ylsulfanyl Moiety
The second step involves the displacement of the chloride group in the intermediate with 2-mercaptobenzothiazole. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by a base that deprotonates the thiol group to generate a stronger nucleophile.
General Procedure
A mixture of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (10 mmol), 2-mercaptobenzothiazole (12 mmol), and triethylamine (15 mmol) in ethanol (50 mL) is heated under reflux for 3–5 hours. The reaction is monitored by TLC, and upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (100 mL), washed with brine (2 × 50 mL), and dried over anhydrous magnesium sulfate. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) to afford the title compound as a pale-yellow solid.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine (1.5 equiv) |
| Temperature | Reflux (78°C) |
| Time | 3–5 hours |
| Yield | 78–85% |
Characterization and Analytical Data
Spectroscopic Analysis
The final product is characterized using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS):
Purity and Elemental Analysis
Elemental analysis confirms the empirical formula C₁₆H₁₀ClF₃N₂O₂S₂:
-
Calculated: C, 46.33%; H, 2.43%; N, 6.75%; S, 15.45%.
Comparative Analysis of Alternative Methods
Piperidine-Mediated Condensation
A patent disclosure describes an alternative approach using piperidine as a base in dimethylformamide (DMF) at 70°C for 2 hours. While this method reduces reaction time to 2 hours, the yield (70–75%) is marginally lower than the ethanol/TEA system.
Sodium Ethoxide in Ethanol
Heating the reaction mixture with sodium ethoxide in ethanol at reflux achieves comparable yields (80–82%) but requires stringent moisture control.
Challenges and Optimization Strategies
Byproduct Formation
Competitive hydrolysis of 2-chloroacetyl chloride to glycolic acid is mitigated by maintaining anhydrous conditions and using TEA to scavenge HCl.
Solvent Selection
Polar aprotic solvents like DMF accelerate the reaction but complicate purification. Ethanol balances reactivity and ease of isolation.
Industrial-Scale Considerations
Cost-Efficiency
Bulk synthesis favors ethanol over DMF due to lower solvent costs and simpler recycling.
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step organic reactions, starting with benzothiazole and chlorophenyl precursors. Key steps include sulfanyl-acetamide bond formation via nucleophilic substitution or coupling reactions. Common solvents include ethanol or dichloromethane, often under reflux conditions to enhance reaction efficiency. Reaction progress is monitored using thin-layer chromatography (TLC) . Temperature and pH control are critical to avoid side products, as seen in analogous syntheses of benzothiazole derivatives .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass Spectrometry (MS) verifies molecular weight, and X-ray crystallography (e.g., Bruker D8 QUEST) resolves crystal packing and supramolecular interactions. For example, Hirshfeld surface analysis has been applied to similar acetamide derivatives to study intermolecular contacts .
Q. What are the common challenges in replicating synthesis procedures from literature?
Reproducibility issues often arise from insufficiently documented reaction conditions (e.g., catalyst loading, stirring rate) or proprietary protocols. For instance, multi-step syntheses of benzothiazole-acetamide hybrids may require precise control of solvent polarity and temperature gradients, as noted in studies on analogous compounds . Cross-referencing patent literature and optimizing via Design of Experiments (DoE) can mitigate these challenges .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for this compound?
Statistical experimental design (e.g., Response Surface Methodology) minimizes trial-and-error by identifying critical variables (e.g., solvent ratio, catalyst concentration). For example, ICReDD’s integrated computational-experimental approach uses quantum chemical calculations to predict optimal reaction pathways, reducing development time by 30–50% . This method has been validated for complex heterocyclic systems .
Q. How should researchers resolve contradictions in spectroscopic or biological activity data?
Cross-validation using complementary techniques is essential. Conflicting NMR peaks may arise from dynamic rotational isomers; variable-temperature NMR or X-ray diffraction can clarify such ambiguities . For bioactivity discrepancies, dose-response assays under standardized conditions (e.g., fixed pH, serum-free media) are recommended, as demonstrated in studies on structurally related thiazole-acetamides .
Q. What strategies address instability or degradation during storage or biological assays?
Accelerated stability studies (e.g., 40°C/75% relative humidity) identify degradation pathways. Lyophilization or storage in inert atmospheres (argon) preserves labile sulfanyl groups. For aqueous assays, co-solvents like DMSO (<1% v/v) prevent precipitation without compromising bioactivity, as shown in pharmacokinetic studies of trifluoromethylphenyl analogs .
Q. How can computational tools aid in designing derivatives with enhanced properties?
Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., trifluoromethyl groups on lipophilicity). Molecular docking screens for target binding (e.g., kinase inhibition), while molecular dynamics simulations assess conformational stability. This approach was critical in optimizing benzothiazole-based inhibitors with improved metabolic resistance .
Q. What are the best practices for scaling up synthesis without compromising purity?
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acetyl chloride additions). Membrane separation technologies (e.g., nanofiltration) remove impurities efficiently, as applied in pilot-scale production of chloroacetamide derivatives . Reaction monitoring via in-line FTIR or Raman spectroscopy ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
